molecular formula C18H19N3OS B11512047 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B11512047
M. Wt: 325.4 g/mol
InChI Key: XJBKTJQDEDZIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with cyano and dimethyl groups, a sulfanyl linkage, and an acetamide moiety attached to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming increasingly important in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines .

Scientific Research Applications

2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the sulfanyl linkage play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetic acid
  • tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate

Uniqueness

Compared to similar compounds, 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylethyl group, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H19N3OS/c1-13-10-14(2)21-18(16(13)11-19)23-12-17(22)20-9-8-15-6-4-3-5-7-15/h3-7,10H,8-9,12H2,1-2H3,(H,20,22)

InChI Key

XJBKTJQDEDZIJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NCCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.